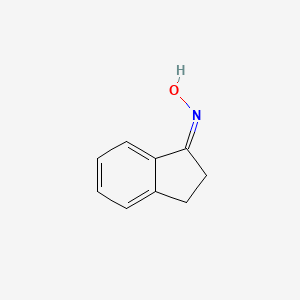

(1E)-indan-1-one oxime

Description

Significance of Oxime Functional Group in Contemporary Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in modern organic synthesis. niscpr.res.in Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). niscpr.res.in Their importance stems from their versatile reactivity, serving as valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds such as amides (via the Beckmann rearrangement), amines, and various heterocyclic systems. nih.govnsf.gov

The unique electronic properties of the oxime group, including the nucleophilicity of its oxygen and nitrogen atoms, allow for diverse chemical transformations. nsf.gov This reactivity has been harnessed in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. biosciencejournals.com Furthermore, the N-O bond within the oxime group can be readily cleaved under specific conditions, generating reactive iminyl radicals that are useful in constructing complex molecular architectures. nsf.gov

Overview of the Indanone Scaffold as a Synthetic Building Block

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, is a privileged motif in medicinal chemistry and organic synthesis. nih.govresearchgate.net 1-Indanone (B140024), the most common isomer, serves as a versatile building block for the creation of a multitude of natural products and pharmacologically active molecules. nih.gov Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which is a desirable feature in drug design.

The synthesis of the indanone core can be achieved through various methods, most notably through intramolecular cyclization reactions. researchgate.net The chemical reactivity of the indanone scaffold, particularly at the carbonyl group and the adjacent α-carbon, allows for a wide range of chemical modifications. This has led to the development of numerous indanone derivatives with applications in treating a variety of conditions. google.com Recent research has also explored the use of indanone scaffolds in developing agents for agriculture, such as antiviral agents for plants. nih.govresearchgate.net

Foundational Research Trajectories for (1E)-Indan-1-one Oxime

The foundational research concerning this compound has primarily focused on its synthesis, characterization, and its utility as a precursor for other chemical entities. The standard synthesis involves the reaction of 1-indanone with hydroxylamine, which typically yields a mixture of (E) and (Z) isomers. orgsyn.org The (1E)-isomer is often the major product. orgsyn.org

Early research trajectories have explored the distinct reactivity of this compound. One significant area of investigation is the Beckmann rearrangement, a classic reaction of oximes. Studies on the Beckmann rearrangement of indanone oxime derivatives have been conducted to synthesize carbostyrils (hydroxyquinolines), which are important structural motifs in medicinal chemistry. nih.gov These studies have examined various reaction conditions to achieve reliable and efficient conversions. nih.gov

Another research avenue involves the reduction of the oxime group. The hydrogenation of indanone oximes has been investigated using various metal catalysts like palladium and platinum. encyclopedia.pub These studies have shown that the choice of catalyst can selectively lead to different products, such as 2-aminoindane or the corresponding hydroxylamine, highlighting the compound's role in accessing different classes of molecules. encyclopedia.pub Furthermore, the reactivity of indanone oxime derivatives in nucleophilic aromatic substitution reactions has also been a subject of kinetic studies, providing insights into its chemical behavior. niscpr.res.in

Detailed characterization of this compound and its corresponding (Z)-isomer has been established through various spectroscopic methods, providing a solid foundation for its use in further synthetic applications. orgsyn.org

Physicochemical Properties

The distinct stereoisomers of indan-1-one oxime have been characterized by their physical and spectroscopic properties.

| Property | This compound | (Z)-Indan-1-one Oxime |

|---|---|---|

| Molecular Formula | C₉H₉NO scbt.com | C₉H₉NO orgsyn.org |

| Molecular Weight | 147.17 g/mol scbt.com | 147.17 g/mol orgsyn.org |

| Melting Point | 146.5-150.0 °C orgsyn.orgchemicalbook.com | 137.6-140.9 °C orgsyn.org |

| 1H NMR (400 MHz, CDCl₃) δ (ppm) | 2.96-3.00 (m, 2H), 3.05-3.08 (m, 2H), 7.22-7.36 (m, 3H), 7.67 (d, J = 7.7 Hz, 1H), 8.79 (br s, 1H) orgsyn.org | 2.83-2.87 (m, 2H), 3.05-3.09 (m, 2H), 7.25-7.39 (m, 3H), 8.35 (br s, 1H), 8.43 (d, J = 7.7 Hz, 1H) orgsyn.org |

| 13C NMR (100 MHz, CDCl₃) δ (ppm) | 26.13, 28.73, 121.76, 125.83, 127.22, 130.63, 136.16, 148.63, 164.26 orgsyn.org | 28.88, 29.08, 125.70, 127.02, 129.80, 131.24, 133.87, 149.60, 160.74 orgsyn.org |

| CAS Number | 3349-60-8 scbt.com | Not explicitly available |

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEGUFMEFAGONB-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68253-35-0, 3349-60-8 | |

| Record name | (E)-2,3-dihydro-1H-inden-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1e Indan 1 One Oxime and Its Derivatives

Direct Oxime Formation from Indan-1-one Precursors

The most straightforward method for synthesizing indan-1-one oxime involves the direct condensation of an indan-1-one precursor with a hydroxylamine (B1172632) reagent. numberanalytics.com This reaction is a classic transformation in organic chemistry, proceeding via nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration to yield the corresponding oxime. numberanalytics.comresearchgate.net

A typical laboratory procedure involves reacting 1-indanone (B140024) with hydroxylamine hydrochloride in a basic solvent such as pyridine (B92270). orgsyn.org Heating the mixture facilitates the reaction, which is generally complete within a short timeframe. This process reliably produces 1-indanone oxime, though often as a mixture of geometric isomers. orgsyn.org

A significant challenge in oxime synthesis is controlling the stereochemical outcome. The reaction of 1-indanone with hydroxylamine typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and, therefore, the major product. orgsyn.orgnih.gov Standard procedures often result in an (E)/(Z) ratio of approximately 7:1. orgsyn.org While the isomers can be separated chromatographically, methods to selectively generate the less stable (Z)-isomer are highly sought after. orgsyn.org

Recent advancements have demonstrated that the (Z)-isomer of aryl oximes, including 1-indanone oxime, can be accessed through photocatalysis. nih.gov This method employs visible-light-mediated energy transfer (EnT) to induce photoisomerization of the thermodynamically favored (E)-oxime to the desired (Z)-oxime. This strategy provides a mild and effective route to the less stable isomer, which can be crucial for subsequent stereospecific reactions. nih.gov

Table 1: Photocatalytic Isomerization of 1-Indanone Oxime This table summarizes the conditions and results for the photoisomerization of (E)-1-indanone oxime to its (Z)-isomer.

| Substrate | Catalyst | Light Source | Solvent | Time (h) | (Z)/(E) Ratio |

|---|---|---|---|---|---|

| (E)-1-Indanone Oxime | Ir(ppy)₃ | Blue LED | CH₂Cl₂ | 24 | 2:1 |

Data sourced from reference nih.gov.

For the synthesis of the parent (1E)-indan-1-one oxime from 1-indanone, regioselectivity is not a consideration as there is only one carbonyl group. However, the concept becomes critical when dealing with precursors containing multiple reactive sites, such as indane-1,3-dione. In such cases, the electronic properties of the scaffold can direct the reaction. For example, in 5-alkoxy substituted indane-1,3-diones, the mesomeric effect of the alkoxy group can selectively activate one of the two ketone functionalities, leading to a regioselective oximation. nih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In complex molecules containing both ketone and other reactive groups (e.g., esters, nitriles), reaction conditions must be optimized to ensure that only the carbonyl group is converted to the oxime. The standard reaction with hydroxylamine hydrochloride under mildly basic or acidic conditions is generally highly chemoselective for aldehydes and ketones. arabjchem.org

Strategies for the Synthesis of Functionalized Indanones as Key Intermediates

The versatility of the indanone framework means that a vast number of synthetic routes have been developed to access these key intermediates. These methods range from classical cyclizations to modern transition-metal-catalyzed reactions, with an increasing emphasis on sustainable practices. nih.govbeilstein-journals.org

The intramolecular Friedel-Crafts acylation is one of the most common and well-established methods for constructing the 1-indanone ring system. nih.govbeilstein-journals.org The reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govmdpi.com

The direct cyclization of 3-arylpropionic acids requires strong acid catalysts and often harsh conditions, such as high temperatures. researchgate.net A variety of protic and Lewis acids have been employed, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and superacids like triflic acid. researchgate.netrsc.org More recently, metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the reaction effectively, although still at elevated temperatures. researchgate.net An alternative approach utilizes niobium pentachloride (NbCl₅), which can promote the reaction at room temperature by acting as both a reagent to form the acyl chloride in situ and as a Lewis acid catalyst for the cyclization. researchgate.net

Table 2: Selected Catalytic Systems for Intramolecular Friedel-Crafts Acylation This table highlights various catalysts and conditions used for the synthesis of 1-indanones from 3-arylpropanoic acid precursors.

| Precursor Type | Catalyst / Promoter | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropanoic Acid | Tb(OTf)₃ | o-Chlorobenzene, 250 °C | Moderate to Good | researchgate.net |

| 3-Arylpropanoic Acid | Niobium Pentachloride (NbCl₅) | Room Temperature | Good | researchgate.net |

| 3-Arylpropanoic Acid | Triflic Acid | Heat | Good | rsc.org |

| 3-Arylpropanoic Acid Chloride | Aluminum Chloride (AlCl₃) | Benzene (B151609) | 90% | nih.gov |

Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex ring systems with high efficiency and selectivity. Several powerful annulation strategies have been developed for the synthesis of indanones. bohrium.com These methods often proceed under milder conditions than classical Friedel-Crafts reactions and offer access to a wider range of functionalized products.

Key strategies include:

Palladium-Catalyzed Annulation: The Larock indenone synthesis, which involves the annulation of ortho-halogenated benzaldehydes with alkynes, is a prominent example. bohrium.com Another advanced method utilizes a tandem phosphine-palladium catalysis involving a Michael addition followed by a Heck cyclization to produce functionalized alkylidene indanones. nih.gov

Rhodium-Catalyzed Annulation: Rhodium catalysts are effective in mediating C–H activation and cascade reactions to form indanone structures from substrates like benzimidates and alkenes. researchgate.net A notable example of catalyst-controlled selectivity involves the reaction of 2-alkynyl aryl ketones, where a rhodium(III) catalyst promotes a 5-exo-dig cyclization to form 1-indanones exclusively. nih.gov

Copper-Catalyzed Annulation: Copper catalysts can promote the intramolecular annulation of starting materials like 2-ethynylbenzaldehydes to afford 3-hydroxy-1-indanones, which can be subsequently oxidized to the target indanone. acs.orgacs.org In the aforementioned catalyst-controlled system, switching the catalyst from rhodium to copper(I) redirects the cyclization of 2-alkynyl aryl ketones to a 6-endo-dig pathway, yielding 1-naphthols instead of indanones. nih.gov

In line with the growing importance of sustainable chemical manufacturing, significant effort has been dedicated to developing greener synthetic routes to 1-indanones. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com

Green strategies in indanone synthesis include:

Alternative Energy Sources: The use of microwaves and high-intensity ultrasound has been shown to accelerate intramolecular Friedel-Crafts acylations, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Benign Catalysts and Solvents: An L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes provides a metal- and additive-free pathway to indanones. rsc.org The use of recyclable catalytic systems, such as metal triflates dissolved in ionic liquids, offers a sustainable alternative for Friedel-Crafts reactions, allowing for easy separation and reuse of the catalyst. ruc.dk Furthermore, the Nazarov cyclization, another route to indanones, has been successfully performed using the green solvent 4-methyltetrahydropyran (4-MeTHP) in place of more hazardous acids and solvents. preprints.orgpreprints.org

Atom Economy: The direct dehydrative cyclization of 3-arylpropionic acids is inherently greener than the two-step process involving conversion to an acyl chloride, as the only byproduct is water. mdpi.com

Derivatization at the Oxime Moiety

The oxime group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as oxime ethers and esters. These reactions can be directed to either the oxygen or the nitrogen atom of the oxime, leading to different classes of compounds.

O-Alkylation and O-Arylation for Oxime Ether/Ester Synthesis

The synthesis of oxime ethers and esters from this compound can be achieved through several established and modern synthetic methods.

O-Alkylation and O-Arylation: Classical O-alkylation involves the deprotonation of the oxime with a strong base like sodium hydride or an alkoxide, followed by reaction with an alkyl halide. A more streamlined, one-step process utilizes an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium to facilitate the reaction between the oxime and an organochloride.

Recent advancements include the use of heteropolyacids (e.g., H₃PW₁₂O₄₀·xH₂O) as catalysts for the direct O-alkylation of oximes with various alcohols, including benzyl, aliphatic, and allylic alcohols, in green solvents like dimethyl carbonate. This method proceeds via a carbocation mechanism.

For O-arylation, diaryliodonium salts have emerged as highly effective reagents. These reactions can proceed under metal-free conditions, providing a straightforward route to O-aryl oxime ethers. Furthermore, copper-catalyzed asymmetric O-arylation of oximes with diaryliodonium salts has been developed, enabling the dynamic kinetic resolution of racemic oximes to produce chiral oxime ethers with high enantioselectivity.

Oxime Ester Synthesis: The formation of oxime esters is traditionally accomplished by reacting the oxime with acylating agents such as acetic anhydrides or acyl chlorides, often in the presence of an organic base like pyridine or triethylamine. A contemporary, base-free approach involves the transesterification of N-hydroxyphthalimide (NHPI) esters with oximes, mediated by lithium tert-butoxide (LiOtBu). This method is notable for its mild conditions and broad substrate scope, accommodating cyclic ketoximes like indanone oxime to produce the desired esters in excellent yields.

Table 1: Selected Methods for O-Alkylation, O-Arylation, and O-Esterification of Oximes

| Reaction Type | Oxime Substrate | Reagent(s) | Catalyst/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| O-Alkylation | Generic Ketoxime | Alkyl Halide | NaH or Sodium Alkoxide | O-Alkyl Oxime Ether | Good | |

| O-Alkylation | Generic Oxime | Alcohol | H₃PW₁₂O₄₀·xH₂O | O-Alkyl Oxime Ether | Up to 98% | |

| O-Arylation | Generic Oxime | Diaryliodonium Salt | Metal-Free | O-Aryl Oxime Ether | High | |

| Asymmetric O-Arylation | Racemic Oxime | Diaryliodonium Salt | Copper/BOX | Chiral O-Aryl Oxime Ether | Up to 90% | |

| O-Esterification | Indanone Oxime | NHPI Ester | LiOtBu | O-Acyl Oxime Ester | 84-99% |

N-Substitution Reactions of the Oxime Nitrogen

While O-substitution is more common, the nitrogen atom of the oxime can also undergo substitution, primarily arylation, to form nitrones. The regioselectivity between N- and O-arylation can be controlled by the reaction conditions.

The reaction of ketoximes with diaryliodonium salts can lead to either N-arylation or O-arylation products. Density Functional Theory (DFT) calculations have suggested that the outcome is determined by the initial coordination of the oximate intermediate. N-arylation is proposed to proceed through a-phenyl migration from an O-coordinated oximate complex, whereas O-arylation arises from a similar migration in an N-coordinated complex. Additionally, palladium-catalyzed N-arylation of amino acid esters has been developed, providing a potential strategy for creating N-aryl peptide linkages that could be adapted for oxime systems.

Structural Modifications of the Indanone Ring System

Beyond derivatization of the oxime, the indanone scaffold itself provides a platform for extensive structural modification, including the direct introduction of substituents and the construction of more complex fused and spirocyclic systems.

Introduction of Substituents via Direct Functionalization

Direct functionalization of the indanone ring in this compound derivatives allows for the introduction of various substituents, enhancing molecular diversity.

A notable method involves the palladium-catalyzed β-arylation of acyclic oxime ethers using diaryliodonium salts. This reaction proceeds through the chelation-assisted activation of an inert C(sp³)–H bond, leading to the formation of β-arylated ketones after hydrolysis of the oxime ether. This strategy can be applied to install aryl groups at the C-3 position of the indanone core.

Another powerful technique is the copper-catalyzed coupling of indanone oxime acetates with thiols. This reaction provides a route to 2,

Catalytic Approaches in Oxime and Indanone Synthesis

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. These small organic molecules operate through various activation modes, enabling mild and often highly stereoselective transformations. For the synthesis of this compound, which is typically formed from the condensation of 1-indanone with hydroxylamine, organocatalysts can significantly accelerate the reaction, particularly for sterically hindered or electronically deactivated ketones.

Key organocatalytic approaches applicable to the oximation of ketones like 1-indanone include catalysis by amino acids, such as proline, and by thiourea (B124793) derivatives. nih.govbohrium.com These methods are valued for their operational simplicity and environmentally benign nature. snnu.edu.cn

Proline-Catalyzed Oximation: L-proline, a naturally occurring amino acid, is a versatile and efficient organocatalyst for a multitude of organic reactions. wikipedia.orgbeilstein-journals.org Its catalytic activity in oximation reactions stems from its ability to form an enamine intermediate with the ketone substrate (1-indanone). wikipedia.org This enamine formation increases the nucleophilicity of the α-carbon and facilitates the attack on the electrophilic nitrogen of hydroxylamine. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, allows it to act as both a base and an acid within the transition state, effectively orchestrating the reaction. beilstein-journals.org This methodology is particularly effective for the synthesis of oximes from various aldehydes and ketones. nih.govsnnu.edu.cn

Thiourea-Catalyzed Oximation: Thiourea and its derivatives function as hydrogen-bond donors, activating the carbonyl group of the ketone towards nucleophilic attack. bohrium.com By forming a double hydrogen-bond with the carbonyl oxygen of 1-indanone, the thiourea catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with hydroxylamine. bohrium.comnih.gov This non-covalent mode of catalysis is particularly mild and tolerates a wide range of functional groups. Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine, can provide cooperative activation by both activating the ketone and deprotonating the hydroxylamine, leading to enhanced reaction rates and efficiencies. nih.govnih.gov

| Catalyst | Substrate Type | Reagent | Solvent | Conditions | Yield (%) | Reference(s) |

| L-Proline | Aldehydes / Ketones | Hydroxylamine hydrochloride | DMF, DMSO, or solvent-free | Room Temperature to mild heating | Good to Excellent | nih.govsnnu.edu.cn |

| Thiourea Derivatives | Ketones | Hydroxylamine hydrochloride | Methanol (B129727), Toluene | Room Temperature to 35 °C | High to Excellent | nih.govresearchgate.net |

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful platform for the synthesis and subsequent functionalization of this compound and its derivatives. Metals such as copper, rhodium, and palladium enable a wide range of transformations, including cross-coupling reactions, C-H activation, and annulations, providing access to complex molecular architectures that would be challenging to obtain through other means. benthamdirect.com

Copper-Catalyzed Transformations: Copper catalysts are particularly effective for the functionalization of pre-formed indanone oxime derivatives. Research has demonstrated that copper(I) iodide (CuI) can catalyze the coupling of indanone oxime acetates with thiols, leading to the formation of 2,3-difunctionalized indenones. rsc.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org A similar copper-catalyzed redox-neutral coupling of indanone-derived oxime esters with sodium sulfinates has been developed to synthesize 3-sulfonyl indenones. researchgate.net Furthermore, copper-catalyzed domino reactions involving cyclobutanone (B123998) oxime and anilines have been shown to produce spirotetrahydroquinoline derivatives, highlighting the versatility of oximes in copper catalysis. beilstein-journals.org

| Catalyst | Substrate | Coupling Partner | Product Type | Yield (%) | Reference(s) |

| CuI | Indanone oxime acetate | Various thiols | 2,3-Difunctionalized indenone | up to 94% | rsc.org |

| CuI | Indanone-derived oxime ester | Sodium sulfinates | 3-Sulfonyl indenone | up to 92% | researchgate.net |

| Cu(OTf)₂ | Cyclobutanone oxime | Anilines | Spirotetrahydroquinoline | up to 91% | beilstein-journals.org |

Rhodium-Catalyzed Transformations: Rhodium catalysts are renowned for their ability to mediate C-H activation and annulation reactions. rsc.orgrsc.orgacs.org These methods are powerful for constructing the core indanone skeleton from simpler precursors. For instance, Rh(III)-catalyzed C-H activation of aryl enaminones and subsequent annulation with internal alkynes can generate highly substituted indanone derivatives. researchgate.net Similarly, the reaction of arylnitrones with internal alkynes under rhodium catalysis provides a direct route to indenones, which can be readily converted to the corresponding oximes. psu.edu These transformations often proceed with high efficiency and functional group tolerance. acs.orgresearchgate.net

| Catalyst System | Substrates | Product Type | Yield (%) | Reference(s) |

| [RhCp*Cl₂]₂ / AgSbF₆ | Arylnitrone, Internal Alkyne | Indenone | up to 93% | psu.edu |

| [Rh(III)] | α-Aroyl ketene (B1206846) dithioacetal, Diazo compound | Functionalized Indanone | up to 99% | rsc.orgresearchgate.net |

| [Rh(III)] / Cu(OAc)₂ | Aryl oxime, Internal Alkyne | N-(2-cyanoaryl) indanone imine | up to 96% | rsc.org |

Palladium-Catalyzed Transformations: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. nih.govrsc.org While direct palladium-catalyzed synthesis of this compound is less common, methods to construct the indanone framework are well-established. beilstein-journals.org Palladium-catalyzed intramolecular reductive Heck reactions of 2'-iodochalcones provide a straightforward, single-step synthesis of 3-aryl-1-indanones. ijpsonline.com Furthermore, palladium-catalyzed C-H activation and annulation of o-bromobenzaldehydes with norbornene derivatives offers a concise route to the indanone skeleton. rsc.org Oxime-derived palladium complexes have also been shown to be highly efficient catalysts for Heck-Mizoroki reactions, indicating the potential for direct functionalization of the oxime moiety itself. researchgate.net

| Catalyst System | Substrates | Reaction Type | Product Type | Yield (%) | Reference(s) |

| Pd-BNP | 2'-Iodochalcone | Intramolecular Reductive Heck | 3-Aryl-1-indanone | up to 91% | ijpsonline.com |

| Pd(OAc)₂ / P(o-tol)₃ | o-Bromobenzaldehyde, Norbornene | C-H Annulation | Indanone derivative | up to 89% | rsc.org |

| Oxime-palladacycle | Aryl halide, Olefin | Heck-Mizoroki | Substituted olefin | High TON | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1e Indan 1 One Oxime

Transformations of the Oxime Functional Group

The oxime moiety in (1E)-indan-1-one oxime is a hub of chemical reactivity, allowing for its conversion into other important functional groups.

Isomerization Processes: (E)/(Z) Interconversion Dynamics and Control

This compound can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=N double bond. The synthesis of 1-indanone (B140024) oxime typically yields a mixture of these isomers, with the (E) isomer often being the major product. orgsyn.org The separation of these isomers can be achieved by techniques such as preparative thin-layer chromatography. orgsyn.org The (E) and (Z) isomers exhibit distinct physical properties, including different melting points and Rf values in chromatography. orgsyn.org

The interconversion between the (E) and (Z) isomers can be influenced by external stimuli. For instance, photochemical methods using visible light and a photosensitizer can facilitate the isomerization of (E)-oximes to their (Z) counterparts. This process involves triplet energy transfer, which promotes the rotation around the C=N bond. While not specifically detailed for this compound in the provided search results, this general methodology is applicable to a wide range of oximes.

Reduction Reactions to Form Amines or Hydroxylamines

The reduction of the oxime group in this compound is a key transformation for the synthesis of 1-aminoindane, a valuable building block in medicinal chemistry. Catalytic hydrogenation is a common method to achieve this reduction. For example, the hydrogenation of 1-indanone oxime in the presence of a Raney nickel catalyst and ammonia (B1221849) in methanol (B129727) affords racemic 1-aminoindane. This reaction is believed to proceed through the formation of a symmetrical Schiff base intermediate.

The mechanism of oxime hydrogenation can be complex and may yield hydroxylamines as intermediates or final products depending on the reaction conditions and the catalyst used. For the analogous 2-indanone (B58226) oxime, hydrogenation over palladium or platinum on carbon in acidic conditions has been studied, with the reaction pathway involving protonation and sequential hydrogen transfer steps. researchgate.net It is proposed that the reaction can proceed through a hydroxylamine (B1172632) intermediate, which is then further reduced to the corresponding amine. researchgate.net

Interactive Data Table: Reduction of Indanone Oxime Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Indanone oxime | Raney Ni, NH3/MeOH, H2 (3.5 bar), 42°C | 1-Aminoindane | 91.6 | Patent WO2016116607A1 |

| 2-Indanone oxime | Pd/C or Pt/C, H2, acidic conditions | 2-Aminoindane | Not specified | ResearchGate |

Oxidative Transformations of the Oxime Moiety

While specific studies on the oxidative transformations of this compound were not prominently featured in the provided search results, the general reactivity of oximes towards oxidizing agents is well-documented. Oxidation of ketoximes can lead to a variety of products depending on the oxidant and reaction conditions. Common outcomes include the regeneration of the parent ketone (1-indanone in this case) or the formation of nitro compounds. wikipedia.org For instance, treatment of ketoximes with hypervalent iodine reagents can result in the parent ketone or undergo a Beckmann rearrangement. lucp.net The oxidative cleavage of ketoximes to their corresponding ketones can also be achieved under mild conditions using photoexcited nitroarenes. rsc.org These general principles suggest that the oxidation of this compound could be a viable route to regenerate 1-indanone or to synthesize other oxidized derivatives, although specific experimental data for this substrate is needed for confirmation.

Rearrangement Reactions Involving the Oxime Group

The oxime group of this compound is a key participant in several important rearrangement reactions that lead to the formation of new carbocyclic and heterocyclic frameworks.

Beckmann Rearrangement Pathways and Product Divergence

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or lactams. masterorganicchemistry.com For this compound, this rearrangement typically involves the migration of the aryl group, which is anti-periplanar to the hydroxyl group, leading to the formation of the lactam, 3,4-dihydro-1H-benzo[b]azepin-2-one. This stereospecificity is a hallmark of the Beckmann rearrangement. scielo.br

The reaction is often catalyzed by acids, such as sulfuric acid or polyphosphoric acid. However, Lewis acids like aluminum chloride have been shown to be effective catalysts for the Beckmann rearrangement of 1-indanone oxime and its derivatives, providing high yields under optimized conditions. semanticscholar.org

Interestingly, under certain conditions, the reaction of (E)-indan-1-one oxime can lead to unexpected products. For example, treatment with carboxylic acid anhydrides in the presence of a nucleophilic catalyst like dimethylaminopyridine (DMAP) results in the formation of N-acylated lactams (imides) in high yields. scielo.br This transformation is proposed to proceed through a Beckmann-like rearrangement involving an oxaziridine (B8769555) intermediate. scielo.br Furthermore, attempted Beckmann rearrangement of a substituted indanone oxime under conventional conditions has been reported to yield unexpected products like a 2-sulfonyloxyindanone and a dimeric product, highlighting the potential for product divergence based on the substrate and reaction conditions. nih.gov

Interactive Data Table: Beckmann Rearrangement of 1-Indanone Oxime Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Indanone oxime | Aluminum chloride, CH2Cl2, -40°C to rt | 3,4-Dihydro-1H-benzo[b]azepin-2-one | 91 | Semantic Scholar |

| (E)-Indan-1-one oxime | Acetic anhydride, DMAP, CH2Cl2, rt | N-Acetyl-3,4-dihydro-1H-benzo[b]azepin-2-one | High | SciELO |

| 6-Methoxyindanone oxime | Conventional Beckmann conditions | 2-Sulfonyloxyindanone and dimeric product | Not specified | Bioorganic & Medicinal Chemistry Letters |

Other Skeletal Rearrangements and Ring Expansions

Beyond the classic Beckmann rearrangement, this compound and its derivatives can undergo other skeletal rearrangements and ring expansions to generate novel molecular architectures. A notable example is the ring expansion to form tetrahydroquinoline derivatives. orgsyn.org This transformation can be achieved by silylation of the oxime followed by treatment with a borane (B79455) reagent, such as BH3·SMe2, in the presence of a Lewis acid like BF3·OEt2. orgsyn.org This reaction provides a more direct and economical route to these important heterocyclic compounds compared to multi-step syntheses.

The mechanism of this ring expansion is distinct from the Beckmann rearrangement and is thought to proceed through a hydroxylamine intermediate. orgsyn.org This is supported by the observation that both (E) and (Z) isomers of the oxime can lead to the same ring-expanded product. orgsyn.org This type of reactivity showcases the versatility of the indanone oxime scaffold for the construction of larger, nitrogen-containing ring systems.

Nucleophilic and Electrophilic Reactivity Profiles of Oxime Derivatives

The reactivity of this compound and its derivatives is characterized by the interplay between the nucleophilic oxime group, the electrophilic C=N bond, and the aromatic ring. This section explores both nucleophilic and electrophilic reactions involving this scaffold.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions that typically occurs on aromatic rings bearing strong electron-withdrawing groups in positions ortho and/or para to a suitable leaving group, usually a halogen. nih.gov The mechanism involves a two-stage process featuring a resonance-stabilized Meisenheimer intermediate. nih.gov

For the aromatic ring of this compound, undergoing a direct SNAr reaction is challenging. The benzene (B151609) ring is not sufficiently electron-deficient to be attacked by nucleophiles under standard SNAr conditions. To facilitate such a reaction, the aromatic ring would need to be "activated" by the introduction of potent electron-withdrawing groups, such as nitro (–NO₂) or cyano (–CN) groups, particularly at the C-4 and/or C-6 positions. These groups would delocalize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. nih.govnih.gov

While direct SNAr on the aromatic ring is not extensively documented for this specific oxime, the oxime moiety itself can be activated to participate in nucleophilic reactions. For instance, activation of the hydroxyl group to form a better leaving group, such as an acetate, facilitates reactions like the copper-catalyzed coupling with thiols. This process results in the formation of 2,3-difunctionalized 1-indenones, demonstrating a pathway where the oxime derivative undergoes a transformation initiated by a nucleophile, albeit not a classic SNAr reaction.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.comvanderbilt.edu The regioselectivity and rate of these reactions are dictated by the electronic properties of the substituents already present on the ring. youtube.com

In the this compound molecule, the aromatic ring is influenced by two key structural features:

The Fused Cyclopentanone (B42830) Ring : This component includes a carbonyl group and an alkyl portion. The carbonyl group is an electron-withdrawing group (EWG) due to both induction and resonance. EWGs are deactivating (they slow down the rate of EAS compared to benzene) and are typically meta-directing. youtube.comvanderbilt.edu

The Alkyl Portion : The two sp³-hybridized carbon atoms (C-2 and C-3) of the fused five-membered ring act as a collective alkyl group. Alkyl groups are weakly electron-donating through induction and hyperconjugation. They are therefore activating groups and are ortho, para-directing. vanderbilt.edu

The outcome of an EAS reaction on the indanone ring is determined by the competition between these opposing directing effects. The positions ortho (C-7) and para (C-5) to the alkyl group are activated, while the positions meta (C-5 and C-7) to the carbonyl group are the least deactivated. The position para to the carbonyl group (C-6) is strongly deactivated. However, the position ortho to the carbonyl group (C-7) is also ortho to the activating alkyl group. Similarly, the C-5 position is meta to the carbonyl and meta to the alkyl group. The C-6 position is para to the carbonyl and para to one of the alkyl carbons.

Experimental evidence from related reactions, such as the nitration of 1-indanone, shows that substitution occurs preferentially at the C-6 position. The existence of 6-nitro-1-indanone (B1293875) as a commercially available compound confirms this regiochemical outcome. rlavie.com This suggests that despite the deactivating nature of the carbonyl group, the directing effect towards the C-6 position prevails in reactions like nitration. This outcome is likely influenced by the complex interplay of electronic and steric factors within the rigid, fused-ring system.

Intramolecular Friedel-Crafts acylation is a common and mechanistically related method for synthesizing the 1-indanone core itself. In these reactions, a 3-arylpropionic acid or its corresponding acyl chloride is cyclized in the presence of a strong acid. The regioselectivity of this cyclization is governed by the directing effects of substituents on the starting phenyl ring. nih.govnih.govd-nb.infooup.com

| Starting Material | Activating Group | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-nitrophenyl)-3-phenylpropanamide | 4-nitroaniline | Triflic Acid | 1-Indanone | 96% | nih.gov |

| N-(2,4-dinitrophenyl)-3-phenylpropanamide | 2,4-dinitroaniline | Triflic Acid | 1-Indanone | 90% | nih.gov |

| 3-(3',4'-dimethoxyphenyl)propionyl chloride | None | [ReBr(CO)₅] | 5,6-dimethoxy-1-indanone | 80% | oup.com |

Radical Chemistry of Indanone Oximes and Related Systems

The N–O bond in oximes is susceptible to homolytic cleavage, making these compounds valuable precursors for generating nitrogen-centered radicals, which can participate in a variety of synthetic transformations.

Iminoxyl radicals (R₂C=NO•) are a class of nitrogen-centered radicals that can be generated from their corresponding oximes through one-electron oxidation. nih.gov The electronic structure of iminoxyl radicals places the unpaired electron in a π-type orbital that is orthogonal to the C=N π system, leading them to be described as σ-radicals. nih.gov

Several methods can be employed to generate the iminoxyl radical from this compound:

Photooxidation : In the presence of a photosensitizer, oximes can undergo single-electron transfer (SET) to form a radical cation, which is highly acidic and rapidly deprotonates to yield the iminoxyl radical.

Chemical Oxidation : Strong one-electron oxidants can directly oxidize the oxime.

Hydrogen Atom Transfer (HAT) : For oximes with higher oxidation potentials, reaction with another radical species can proceed via abstraction of the hydroxyl hydrogen atom to form the iminoxyl radical directly.

Once generated, the iminoxyl radical of indan-1-one is a reactive intermediate. Its fate depends on the reaction conditions and the presence of other reagents. Common reaction pathways for iminoxyl radicals include bimolecular decay via unstable dimers, isomerization, or further oxidation to cationic intermediates that can be trapped by nucleophiles like water.

Iminoxyl and the related iminyl radicals are valuable intermediates for constructing cyclic systems. Intramolecular reactions involving these radicals are particularly effective for forming five- and six-membered rings. Two primary pathways for intramolecular reactions of oxime radicals are:

Hydrogen Atom Abstraction followed by Cyclization : An initial 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond to the radical nitrogen or oxygen can generate a carbon-centered radical, which then cyclizes.

Direct Addition to a Multiple Bond : The iminoxyl radical can add directly to a suitably positioned alkene, alkyne, or even an aromatic π-system.

Due to the delocalization of the unpaired electron between nitrogen and oxygen, the iminoxyl radical can react as either an N-radical or an O-radical. In the context of this compound derivatives, if a suitable tether is present (e.g., at the C-2 position), the generated iminoxyl radical can undergo intramolecular cyclization. Research has shown that iminoxyl radicals can attack a phenyl π-system intramolecularly, leading to the formation of new heterocyclic frameworks. This type of radical cyclization provides a powerful method for synthesizing complex polycyclic molecules under mild conditions, often initiated by light (photoredox catalysis).

Kinetic and Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. A significant area of mechanistic study for this compound is the Beckmann rearrangement.

The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an amide. For this compound, this rearrangement leads to the formation of the lactam 3,4-dihydroquinolin-2(1H)-one. The mechanism is stereospecific: the group that is anti (trans) to the hydroxyl group on the oxime migrates. In the case of the (E)-oxime, it is the aryl group that migrates, leading to ring expansion.

The classical mechanism involves several key steps:

Protonation of the oxime's hydroxyl group by a strong acid (e.g., polyphosphoric acid, sulfuric acid) to form a better leaving group (H₂O).

A concerted migration of the anti-periplanar group (the aromatic ring) to the nitrogen atom with simultaneous cleavage of the N–O bond, expelling water. This step is typically the rate-determining step.

The resulting nitrilium ion is trapped by water.

Tautomerization of the imidic acid intermediate yields the final stable amide (lactam).

Studies have optimized this reaction for 1-indanone oxime derivatives using Lewis acids like aluminum chloride, achieving high yields. Mechanistic proposals based on temperature and substituent effects, supported by computational calculations, have been put forward to rationalize the reaction pathway. For example, using three equivalents of aluminum chloride in CH₂Cl₂ at low temperatures significantly improves the yield of the lactam product compared to conventional Brønsted acids.

| Catalyst/Reagent | Solvent | Temperature | Yield of Lactam (%) | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid / Sulfuric Acid | - | - | ~20% | nih.gov |

| Aluminum Chloride (3 eq.) | CH₂Cl₂ | -40 °C to RT | 91% | nih.gov |

Furthermore, reactions of (E)-indan-1-one oxime with carboxylic acid anhydrides in the presence of nucleophilic catalysts like DMAP have been shown to unexpectedly produce imides instead of the expected oxime esters. A proposed mechanism involves the formation of an oxaziridine intermediate followed by a Beckmann-like rearrangement to form the lactam, which is then acylated in situ to yield the final imide product. This highlights the complex mechanistic landscape accessible from this versatile starting material. nih.gov

Spectrophotometric Monitoring of Reaction Kinetics

Spectrophotometry, particularly UV-Vis spectroscopy, is a valuable tool for monitoring the kinetics of chemical reactions in solution. This technique relies on the principle that different chemical species absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the rate of disappearance of a reactant or the appearance of a product can be determined, providing crucial data for calculating reaction rate constants.

In the context of this compound, a common reaction studied is the Beckmann rearrangement, where the oxime is converted to a lactam under acidic conditions. The progress of this rearrangement can be followed using UV-Vis spectrophotometry. The aromatic nature of both the reactant, this compound, and the potential product, a substituted quinolinone, results in distinct absorption spectra in the ultraviolet region.

A hypothetical kinetic study of the acid-catalyzed Beckmann rearrangement of an aromatic oxime, analogous to this compound, could be performed by monitoring the decrease in the absorbance of the oxime at its maximum wavelength (λmax) or the increase in the absorbance of the lactam product at its λmax. By maintaining pseudo-first-order conditions (i.e., a large excess of the acid catalyst), the observed rate constant (kobs) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Rearrangement of an Aromatic Oxime Monitored by UV-Vis Spectrophotometry

| Time (s) | Absorbance at λmax of Oxime | ln(Absorbance) |

| 0 | 1.000 | 0.000 |

| 60 | 0.850 | -0.163 |

| 120 | 0.723 | -0.324 |

| 180 | 0.614 | -0.488 |

| 240 | 0.522 | -0.650 |

| 300 | 0.444 | -0.812 |

From such data, a linear plot of ln(Absorbance) vs. time would confirm first-order kinetics with respect to the oxime, and the slope would yield the pseudo-first-order rate constant.

Deuterium (B1214612) Labeling Experiments for Mechanistic Probing

Deuterium labeling is a powerful technique used to trace the fate of specific hydrogen atoms in a reaction mechanism. By replacing a hydrogen atom with its heavier isotope, deuterium (D), chemists can gain insights into bond-breaking and bond-forming steps. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. A significant KIE (typically kH/kD > 1) suggests that the C-H (or N-H, O-H) bond to the labeled position is broken in the rate-determining step of the reaction.

In the study of the reactivity of this compound, deuterium labeling can be employed to elucidate the mechanism of various reactions, including the Beckmann rearrangement. For instance, to probe the nature of the migrating group in the rearrangement, one could synthesize this compound with deuterium atoms specifically placed on the carbon atom adjacent to the oxime carbon (the C2 position).

Consider a hypothetical Beckmann rearrangement of this compound. The mechanism involves the migration of the group anti-periplanar to the hydroxyl group. By synthesizing the C2-deuterated analogue, [(2,2-2H2)-(1E)-indan-1-one oxime], and comparing its reaction rate to the non-deuterated compound, the involvement of the C-H bonds at the C2 position in the rate-determining step can be assessed. If a primary kinetic isotope effect is observed, it would suggest a mechanism where a C-H bond at the C2 position is broken during the rate-limiting step. Conversely, the absence of a significant KIE would indicate that this bond remains intact during the slowest step of the reaction.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Rearrangement of a Deuterium-Labeled Aromatic Oxime

| Compound | Rate Constant (k) at 298 K (s-1) | Kinetic Isotope Effect (kH/kD) |

| This compound (H) | 3.5 x 10-4 | 1.1 |

| (2,2-2H2)-(1E)-indan-1-one oxime (D) | 3.2 x 10-4 |

In this hypothetical example, the small kinetic isotope effect (kH/kD = 1.1) would suggest that the C-H bonds at the C2 position are not significantly broken in the rate-determining step of the rearrangement, which is consistent with the established concerted mechanism of the Beckmann rearrangement where the migrating group moves with its bonding electrons.

Furthermore, deuterium labeling can be used in conjunction with spectroscopic methods like Nuclear Magnetic Resonance (NMR) to follow the position of the deuterium atom in the product, confirming the migration pathway. For the Beckmann rearrangement of this compound, the migration of the aryl group would be expected, and the deuterium atoms at the C2 position would remain at the same position in the resulting lactam product. This provides direct evidence for the specific bond migration that occurs during the reaction.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1E)-indan-1-one oxime, NMR is instrumental in confirming its constitution, determining its stereochemistry, and probing its dynamic behavior.

The geometry around the carbon-nitrogen double bond in indan-1-one oxime gives rise to two possible stereoisomers: (E) and (Z). ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers, as the spatial orientation of the hydroxyl group relative to the indanone ring system significantly influences the chemical environment of the nuclei.

In the ¹H NMR spectrum, the chemical shifts of the protons, particularly those on the aromatic ring and the aliphatic cyclopentyl moiety, differ noticeably between the (E) and (Z) forms. For the thermodynamically more stable (E) isomer, the hydroxyl group is oriented anti to the fused benzene (B151609) ring. This arrangement results in distinct chemical shifts for the aromatic and aliphatic protons. Specifically, the proton at position 7 of the aromatic ring in this compound appears as a doublet at approximately 7.67 ppm. orgsyn.org In contrast, the corresponding proton in the (Z) isomer is more deshielded due to the anisotropic effect of the nearby hydroxyl group and resonates further downfield at around 8.43 ppm. orgsyn.org

Similarly, ¹³C NMR spectroscopy provides clear evidence for the stereochemical assignment. The carbon atom of the C=NOH group (C-1) is particularly sensitive to the isomer geometry. In this compound, this carbon resonates at approximately 164.26 ppm. orgsyn.orgscielo.br For the (Z) isomer, the C-1 signal is observed at a slightly more upfield position, around 160.74 ppm. orgsyn.org These differences in chemical shifts allow for the unambiguous identification and quantification of each isomer in a mixture.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for (E) and (Z) Isomers of Indan-1-one Oxime in CDCl₃ orgsyn.org

| Atom Position | ¹H Chemical Shift (ppm) - (E) Isomer | ¹H Chemical Shift (ppm) - (Z) Isomer | ¹³C Chemical Shift (ppm) - (E) Isomer | ¹³C Chemical Shift (ppm) - (Z) Isomer |

|---|---|---|---|---|

| C1 (C=N) | - | - | 164.26 | 160.74 |

| C2 (-CH₂) | 3.05-3.08 (m) | 3.05-3.09 (m) | 28.73 | 29.08 |

| C3 (-CH₂) | 2.96-3.00 (m) | 2.83-2.87 (m) | 26.13 | 28.88 |

| Aromatic H | 7.22-7.36 (m, 3H), 7.67 (d, 1H) | 7.25-7.39 (m, 3H), 8.43 (d, 1H) | 121.76, 125.83, 127.22, 130.63 | 125.70, 127.02, 129.80, 131.24 |

| N-OH | 8.79 (br s) | 8.35 (br s) | - | - |

Two-dimensional (2D) NMR techniques are indispensable for a deeper understanding of the molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for the complete and unambiguous assignment of all proton and carbon signals. nih.gov

COSY experiments establish ¹H-¹H coupling networks, allowing for the identification of adjacent protons, for example, within the aliphatic five-membered ring.

HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a straightforward method to assign the carbon signals based on their attached protons. nih.gov

For conformational analysis, the Nuclear Overhauser Effect (NOE) is paramount. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively confirm the (E) stereochemistry. nih.gov In the (E) isomer, a through-space NOE correlation would be expected between the oxime hydroxyl proton and the proton at position 2 of the indanone ring. Conversely, no such correlation would be observed with the aromatic proton at position 7, as the distance between these nuclei (~7 Å) is too great for a detectable NOE. nih.gov

The spin-lattice relaxation time (T₁), also known as the longitudinal relaxation time, provides valuable insights into the molecular dynamics and mobility of different parts of a molecule in solution. radiopaedia.org T₁ is a measure of the time it takes for the nuclear spins to return to thermal equilibrium with their surrounding environment (the "lattice") after being excited by a radiofrequency pulse. radiopaedia.orgacs.org

By measuring the T₁ values for individual carbon atoms in the this compound molecule, one can map the relative mobility of different molecular segments. Typically, carbons in more rigid parts of a molecule, such as the aromatic ring, will have longer T₁ values, while carbons in more flexible segments will have shorter T₁ values due to more efficient relaxation mechanisms. For instance, the aliphatic carbons in the five-membered ring might be expected to exhibit different relaxation times compared to the aromatic carbons, reflecting their different motional freedom. Such studies can provide a detailed picture of the anisotropic motion of the molecule in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk

Infrared spectroscopy of this compound reveals distinct absorption bands corresponding to its key functional groups. A broad band in the region of 3178 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. orgsyn.org The C=N stretching vibration gives rise to a sharp absorption band around 1655 cm⁻¹. orgsyn.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3063 cm⁻¹), while aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2850 cm⁻¹). orgsyn.org Vibrations associated with the aromatic ring (C=C stretching) appear in the 1600-1450 cm⁻¹ region. orgsyn.org

Raman spectroscopy provides complementary information. rsc.org While IR spectroscopy is more sensitive to polar functional groups with large dipole moment changes during vibration (like C=O or O-H), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the C=C bonds within the aromatic ring. The combined use of both techniques allows for a more complete vibrational assignment.

Table 2: Key Infrared (IR) Absorption Frequencies for this compound orgsyn.org

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3178 | O-H stretch (oxime) |

| 3063 | Aromatic C-H stretch |

| 2850 | Aliphatic C-H stretch |

| 1655 | C=N stretch (oxime) |

| 1480, 1456 | Aromatic C=C stretch |

| 987 | N-O stretch |

| 753 | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₉H₉NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ (calculated exact mass of 147.0684). uv.mx

Under electron ionization (EI), the molecular ion is formed, which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For oximes, fragmentation can be complex. nih.gov In the case of some indanone derivatives, a prominent peak corresponding to the molecular ion (m/z 147) is observed. scielo.br A significant fragmentation pathway can involve a McLafferty-type rearrangement, which for some related structures can also result in a prominent base peak at m/z 147, indicating a stable rearranged ion. scielo.brnih.gov Other potential fragmentations include the loss of small neutral molecules such as OH (m/z 130), H₂O, or HCN. Cleavage of the five-membered ring can also occur, leading to further fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the packing of molecules in the crystal lattice. For oximes, hydrogen bonding is a dominant interaction, where the hydroxyl group (–OH) of one molecule acts as a hydrogen-bond donor to the nitrogen atom of an adjacent molecule (O–H···N). nih.gov This typically leads to the formation of supramolecular structures, such as chains or networks, which stabilize the crystal structure. nih.gov

Precise Bond Lengths, Bond Angles, and Dihedral Angles

In a study on 11H-indeno[1,2-b]quinoxalin-1-one oxime, the configuration of the C=N double bond was unambiguously determined to be E. nih.gov The key bond lengths and angles within the oxime moiety were measured with high precision. nih.gov These experimental values can be complemented by theoretical calculations, such as Density Functional Theory (DFT), which can predict the geometric parameters of molecules in the gaseous phase. researchgate.net For instance, in a study comparing DFT calculations with experimental X-ray diffraction data for another organic molecule, a strong correlation was found between the calculated and experimental bond lengths and angles. researchgate.net

Below is a table of representative bond lengths and angles for the oxime group based on the crystallographic data of the closely related 11H-indeno[1,2-b]quinoxalin-1-one oxime, which serves as a reliable model for this compound. nih.gov

| Parameter | Value |

|---|---|

| C=N Bond Length | 1.293(4) Å |

| N-O Bond Length | 1.386(3) Å |

| C-N-O Bond Angle | 112.3(2)° |

| C-N-O-H Dihedral Angle | 169(4)° |

Data based on the crystal structure of 11H-indeno[1,2-b]quinoxalin-1-one oxime. nih.gov

Confirmation of Stereochemical Configurations

The stereochemistry of the oxime group in this compound is a critical aspect of its structural identity. The designation '(1E)' specifies the configuration about the carbon-nitrogen double bond, where the hydroxyl group is positioned on the opposite side of the larger substituent at the carbon atom. The confirmation of this E configuration, as well as the potential identification of the corresponding Z isomer, is typically achieved using advanced Nuclear Magnetic Resonance (NMR) techniques.

One-dimensional (1D) NMR spectroscopy provides initial evidence for the presence of E and Z isomers, as the chemical shifts of protons and carbons in proximity to the oxime group are sensitive to its stereochemistry. nih.gov For a more definitive assignment, two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. nih.gov

The NOESY experiment detects through-space interactions between protons that are in close proximity. For the E isomer of an indanone-type oxime, a cross-peak would be expected between the oxime hydroxyl proton and protons on the adjacent aromatic ring. Conversely, for the Z isomer, an interaction between the hydroxyl proton and the protons of the five-membered ring would be anticipated. nih.gov The presence or absence of these specific cross-peaks allows for an unambiguous assignment of the stereochemical configuration. nih.gov

In addition to experimental methods, computational calculations of NMR chemical shifts for both the E and Z isomers can be performed. nih.gov By comparing the calculated chemical shifts with the experimental data, further confirmation of the stereochemical assignment can be obtained. nih.gov

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Assessment

This compound, in its parent form, is an achiral molecule as it does not possess a stereocenter. Therefore, an assessment of enantiomeric or diastereomeric purity is not applicable. However, if a chiral center is introduced into the indanone scaffold, for instance, through substitution at the C2 or C3 position of the indane ring, the resulting derivative would be chiral and exist as a pair of enantiomers. In such cases, specialized analytical techniques would be required to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. chiralpedia.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com A variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics, allowing for the separation of a wide range of chiral compounds. phenomenex.com

Another powerful technique for the analysis of chiral compounds is chiral Gas Chromatography (GC). nih.govgcms.cz For GC analysis, it is often necessary to derivatize the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comnih.gov The separation is then achieved on a column coated with a chiral stationary phase. nih.govgcms.cz Chiral GC can be particularly sensitive and is well-suited for the analysis of volatile chiral molecules. sigmaaldrich.com

The assessment of diastereomeric purity, which would be relevant if the molecule contained multiple chiral centers, can often be achieved using standard achiral chromatographic techniques (both HPLC and GC), as diastereomers have different physical properties and thus exhibit different chromatographic behavior on achiral stationary phases. chiralpedia.com

Theoretical and Computational Chemistry Studies on 1e Indan 1 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved by minimizing the molecule's energy. For oxime derivatives, DFT has proven to be a reliable method for predicting geometric parameters.

The optimization of (1E)-indan-1-one oxime's geometry is typically performed using a functional, such as B3LYP or PBE1PBE, combined with a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the molecule's atomic orbitals. The process computationally adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Studies on similar oxime structures have shown that DFT calculations can predict geometries that are in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net For instance, the calculated C=N double bond length in oximes is typically found to be around 1.28-1.29 Å, and the C-N-O bond angle is approximately 111-112°. nih.govnih.gov

Table 1: Typical Geometric Parameters for Oximes from DFT Calculations

| Parameter | Typical Calculated Value |

| C=N Bond Length | 1.29 Å |

| N-O Bond Length | 1.38 Å |

| C-N-O Bond Angle | 112° |

| C-C=N Bond Angle | 120° |

Note: These are representative values based on DFT studies of related oxime compounds and may vary slightly for this compound.

While DFT is highly popular, other methods are also employed to study electronic structures. Ab initio methods, such as Hartree-Fock (HF) and more complex post-HF methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. They can provide very accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster, allowing for the study of larger molecular systems, but are generally less accurate than DFT or ab initio approaches. For a molecule the size of this compound, DFT and ab initio methods are generally preferred for their accuracy in describing the electronic structure.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ripublication.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap suggests the molecule is more reactive. These energies are readily calculated using methods like DFT at the B3LYP/6-311++G(d,p) level of theory. acadpubl.eu From the HOMO and LUMO energies, various quantum chemical parameters can be derived.

Table 2: Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |

Conformational Analysis and Potential Energy Surface Exploration

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements.

For this compound, the most significant conformational feature is the stereochemistry around the C=N double bond. Oximes can exist as two geometric isomers: E (entgegen) and Z (zusammen). The designation (1E) specifies that the hydroxyl (-OH) group and the C2 of the indanone ring are on opposite sides of the double bond. The Z-isomer would have these groups on the same side. Computational studies on similar compounds show that the E-isomer is often thermodynamically more stable due to reduced steric hindrance. mdpi.com

Beyond E/Z isomerism, conformational analysis can explore the rotation of the hydroxyl group. For some oximes, conformers described as "in" or "out" have been identified based on the orientation of the oxime's hydrogen atom relative to other parts of the molecule. mdpi.com

Tautomerism, the migration of a proton, is another possibility. While the oxime form is generally dominant, the existence of a corresponding nitroso tautomer could be computationally investigated. However, DFT calculations on similar systems typically converge on the oxime as the most stable tautomeric form. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies correspond to specific molecular motions (e.g., N-O stretch, O-H bend). These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations, and a scaling factor is typically applied for better comparison.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for confirming the structure and assigning experimental signals. nih.gov Comparing these calculated values with experimental data serves as a stringent test of the accuracy of the computed molecular geometry.

Table 3: Comparison of Experimental and Representative Calculated Spectroscopic Data for this compound

| Data Type | Experimental Value orgsyn.org | Description |

| ¹H NMR (CDCl₃) | ||

| -OH proton | 8.79 ppm (broad singlet) | The acidic proton of the oxime group. |

| Aromatic protons | 7.22-7.36 ppm (multiplet), 7.67 ppm (doublet) | Protons on the benzene (B151609) ring. |

| -CH₂- protons | 2.96-3.00 ppm (multiplet), 3.05-3.08 ppm (multiplet) | Protons of the five-membered ring. |

| ¹³C NMR (CDCl₃) | ||

| C=N carbon | 164.26 ppm | The sp² hybridized carbon of the oxime. |

| Aromatic carbons | 121.76, 125.83, 127.22, 130.63, 136.16, 148.63 ppm | Carbons of the fused ring system. |

| -CH₂- carbons | 26.13, 28.73 ppm | The sp³ hybridized carbons of the five-membered ring. |

| IR (neat) | ||

| O-H stretch | 3178 cm⁻¹ | Stretching vibration of the hydroxyl group. |

| C=N stretch | 1655 cm⁻¹ | Stretching vibration of the carbon-nitrogen double bond. |

| N-O stretch | 957 cm⁻¹ | Stretching vibration of the nitrogen-oxygen single bond. |

Note: The comparison with calculated data would involve performing specific DFT calculations and applying appropriate scaling factors for vibrational frequencies.

Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules. These simulations serve as a powerful tool for structural elucidation and the interpretation of experimental spectra.

The calculation of NMR parameters for this compound can be benchmarked against experimentally determined values. The reported experimental ¹H and ¹³C NMR chemical shifts provide a basis for comparison with theoretical models orgsyn.org.

Table 1: Experimental NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Experimental Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| Methylene (pos. 2/3) | 2.96-3.00 (m, 2H) |

| Methylene (pos. 2/3) | 3.05-3.08 (m, 2H) |

| Aromatic | 7.22-7.36 (m, 3H) |

| Aromatic (pos. 7) | 7.67 (d, J = 7.7 Hz, 1H) |

| Oxime OH | 8.79 (br s, 1H) |

| ¹³C NMR | |

| CH₂ | 26.13 |

| CH₂ | 28.73 |

| Aromatic CH | 121.76 |

| Aromatic CH | 125.83 |

| Aromatic CH | 127.22 |

| Aromatic CH | 130.63 |

| Aromatic C (quat.) | 136.16 |

| Aromatic C (quat.) | 148.63 |

| C=N | 164.26 |

Data sourced from Organic Syntheses Procedure orgsyn.org.

Theoretical calculations of these shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. By comparing the calculated shifts for both the (E) and (Z) isomers with the experimental data, an unambiguous assignment of the compound's geometry can be achieved. For related oxime systems, computational studies have demonstrated excellent correlation between DFT-calculated and experimental NMR shifts, confirming the stereochemistry nih.gov.

Similarly, vibrational frequencies can be simulated and compared with experimental infrared (IR) spectroscopy data. The experimental IR spectrum of this compound shows characteristic peaks at 3178 cm⁻¹ (O-H stretch), 1655 cm⁻¹ (C=N stretch), and various bands corresponding to C-H and C-C vibrations of the aromatic and aliphatic parts orgsyn.org. DFT calculations can predict these vibrational modes, and after applying appropriate scaling factors to account for anharmonicity and basis set limitations, the simulated spectrum generally shows excellent agreement with the experimental one. Such analyses allow for a detailed assignment of each vibrational band to specific molecular motions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects